molecular formula C4H4N6O2 B2571617 4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine CAS No. 208122-43-4

4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B2571617
CAS RN: 208122-43-4
M. Wt: 168.116
InChI Key: OXXKTGRIPAUKMA-UHFFFAOYSA-N
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Description

“4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine” is a compound that contains two 1,2,4-oxadiazole rings, which are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains two amino groups (-NH2), which are attached to the 3rd position of each oxadiazol ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, energetic materials composed of furoxan and 1,2,4-oxadiazole backbones were synthesized by nitrating 3,3’-bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4’-azofuroxan under 100 wt% HNO3 or 100 wt% HNO3/Ac2O followed by a cation metathesis .


Molecular Structure Analysis

The molecular structure of “4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine” is characterized by two 1,2,4-oxadiazole rings and two amino groups. The exact molecular formula and structure would need to be confirmed by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography .

Future Directions

The future directions for research on “4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine” could include further exploration of its synthesis, characterization, and potential applications. The development of high-performance energetic materials using similar compounds has been suggested .

properties

IUPAC Name

4-(5-amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2/c5-2-1(8-12-9-2)3-7-4(6)11-10-3/h(H2,5,9)(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXKTGRIPAUKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C2=NOC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
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4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
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4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
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4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
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4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
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4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

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